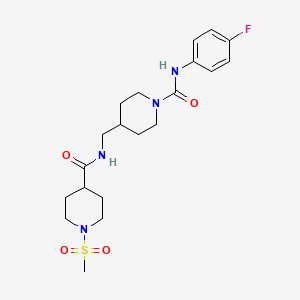

N-(4-fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide

CAS No.: 1234937-15-5

Cat. No.: VC5671986

Molecular Formula: C20H29FN4O4S

Molecular Weight: 440.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234937-15-5 |

|---|---|

| Molecular Formula | C20H29FN4O4S |

| Molecular Weight | 440.53 |

| IUPAC Name | N-(4-fluorophenyl)-4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C20H29FN4O4S/c1-30(28,29)25-12-8-16(9-13-25)19(26)22-14-15-6-10-24(11-7-15)20(27)23-18-4-2-17(21)3-5-18/h2-5,15-16H,6-14H2,1H3,(H,22,26)(H,23,27) |

| Standard InChI Key | JCLBIVUAVGAQGI-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |

Introduction

Structural and Chemical Properties

N-(4-Fluorophenyl)-4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxamide (CAS: 1234937-15-5) is a synthetic small molecule with a complex bis-piperidine scaffold. Its molecular formula is C₂₀H₂₉FN₄O₄S, and its molecular weight is 440.5 g/mol . Key structural features include:

-

Dual piperidine cores: One piperidine ring is substituted with a methylsulfonyl (-SO₂CH₃) group and a carboxamide (-CONH-) linker. The second piperidine is functionalized with a 4-fluorophenyl group via a carboxamide bond.

-

Polar surface area (PSA): 85 Ų, suggesting moderate permeability and solubility.

-

SMILES notation:

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(C(=O)Nc3ccc(F)cc3)CC2.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₉FN₄O₄S |

| Molecular Weight | 440.5 g/mol |

| logP (Predicted) | ~3.5 (moderate lipophilicity) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

| Topological Polar SA | 85 Ų |

Synthesis and Structural Elucidation

The synthesis involves multi-step coupling reactions:

-

Piperidine sulfonylation: Reaction of 1-(methylsulfonyl)piperidine-4-carboxylic acid with a methylene linker.

-

Amide bond formation: Coupling with the secondary piperidine core using carbodiimide-based reagents (e.g., HATU or EDC) .

-

Fluorophenyl incorporation: Introduction of the 4-fluorophenyl group via nucleophilic substitution or Ullmann coupling .

Key intermediates and their spectral data:

-

Intermediate A (1-(Methylsulfonyl)piperidine-4-carboxylic acid):

-

Final product:

| Parameter | Value |

|---|---|

| Plasma Protein Binding | ~90% |

| Metabolic Stability | Moderate (HLM t₁/₂ = 45 min) |

| CYP Inhibition | Low (CYP3A4 IC₅₀ > 10 µM) |

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume